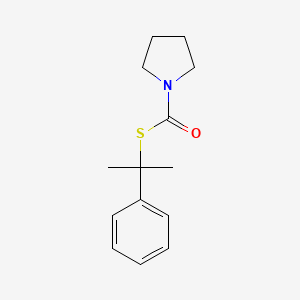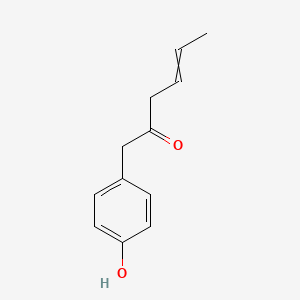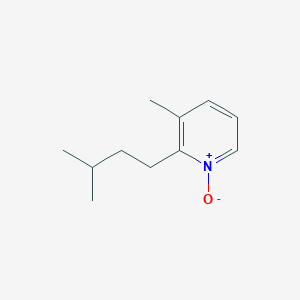![molecular formula C16H17N3O3 B14587268 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol CAS No. 61235-97-0](/img/structure/B14587268.png)
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is a complex organic compound that features a benzoxazole ring and a pyridine ring connected through a propanol linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Propanol Linker: The benzoxazole derivative is then reacted with an epoxide or a halohydrin to introduce the propanol linker.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the pyridine displaces a leaving group on the propanol linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazole or pyridine derivatives.
Applications De Recherche Scientifique
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity . The propanol linker provides flexibility, allowing the compound to fit into various binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide
- Benzoxazole derivatives
Uniqueness
1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol is unique due to its combination of a benzoxazole ring and a pyridine ring connected through a propanol linker. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
61235-97-0 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-[(2-methyl-1,3-benzoxazol-6-yl)oxy]-3-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H17N3O3/c1-11-19-14-6-5-13(8-15(14)22-11)21-10-12(20)9-18-16-4-2-3-7-17-16/h2-8,12,20H,9-10H2,1H3,(H,17,18) |
Clé InChI |
AFGHSTGKWOZUGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=C(C=C2)OCC(CNC3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


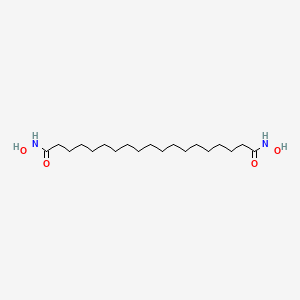
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
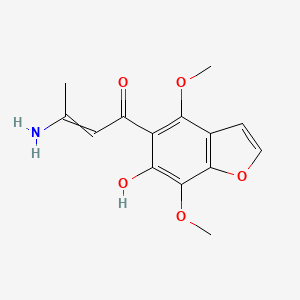

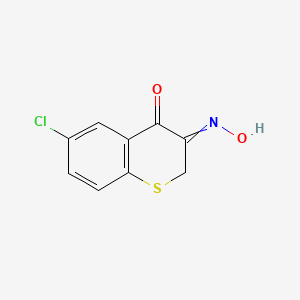
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
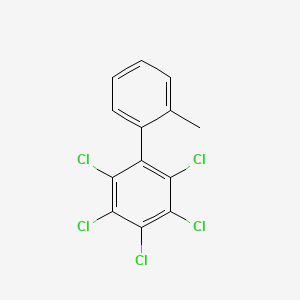
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
